4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent, etc.) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, density, solubility, acidity or basicity (pH), and reactivity with other substances.Scientific Research Applications
Pharmacological and Biological Effects of Related Compounds
- Chlorogenic Acid (CGA) : This phenolic compound, found naturally in green coffee extracts and tea, has demonstrated a wide range of biological and pharmacological effects. It exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating activities. CGA has also shown promise in modulating lipid metabolism and glucose in metabolic disorders, suggesting its potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings highlight the therapeutic roles of phenolic compounds and their relevance in scientific research (Naveed et al., 2018).
Safety And Hazards
This involves the potential risks associated with the compound, including toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications or uses of the compound, areas for further research, or ways to improve its synthesis or properties.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid”, you would need to consult scientific literature or databases. If you have access to a university library, they can often help you find this information. You can also use online databases like PubMed for biological information, the Protein Data Bank for structural information, or the Royal Society of Chemistry’s ChemSpider for various types of data. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-11-12(17)6-5-7-13(11)18-15(20)10-14(16(21)22)19-8-3-2-4-9-19/h5-7,14H,2-4,8-10H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKXPVIESQIDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.